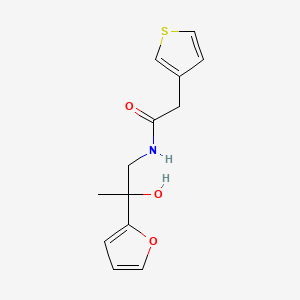

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-13(16,11-3-2-5-17-11)9-14-12(15)7-10-4-6-18-8-10/h2-6,8,16H,7,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKVCYADOCTQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CSC=C1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a furan moiety, a hydroxypropyl chain, and a thiophene ring, which may confer distinct pharmacological properties.

- Molecular Formula : C₁₃H₁₅NO₃S

- Molecular Weight : 265.33 g/mol

- CAS Number : 1396882-72-6

The structure of this compound is characterized by the presence of both furan and thiophene rings, which are known for their diverse biological activities.

Although specific mechanisms of action for this compound have not been fully elucidated, the structural components suggest interactions with various biological targets. The hydroxyl group may facilitate hydrogen bonding with enzymes or receptors, while the aromatic rings can participate in π-stacking interactions.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies highlight its potential:

- Anticancer Activity : Compounds with similar structural motifs have demonstrated anticancer properties through mechanisms such as apoptosis induction and mitochondrial dysfunction. For instance, thiosemicarbazone derivatives have shown cytotoxic effects on cancer cell lines by promoting cell death pathways .

- Antimicrobial Properties : The presence of thiophene and furan rings in related compounds has been associated with antimicrobial activity against various pathogens. Studies indicate that modifications in these heterocycles can enhance activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds containing furan and thiophene groups have been reported to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

In a study examining thiosemicarbazone derivatives, compounds similar to this compound were tested against K562 leukemia cells. The results indicated that certain derivatives induced apoptosis at low concentrations (IC50 values around 10 µM), suggesting that structural modifications can significantly impact biological efficacy .

Case Study 2: Antimicrobial Efficacy

A series of furan and thiophene-containing compounds were evaluated for their antimicrobial activity. The results showed that these compounds exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, highlighting their potential as therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃S |

| Molecular Weight | 265.33 g/mol |

| CAS Number | 1396882-72-6 |

| Anticancer IC50 | Approximately 10 µM |

| Antimicrobial MIC | Ranges from 5 to 20 µg/mL |

Scientific Research Applications

Chemistry

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is utilized as a building block in organic synthesis. Its unique structure allows for the development of complex organic molecules and polymers. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Biology

The compound has been investigated for its potential antimicrobial properties . Studies have shown that similar compounds with furan and thiophene moieties exhibit significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests that this compound may also possess similar antimicrobial effects, warranting further research into its efficacy.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways, particularly in cancer treatment. The structural characteristics of the compound facilitate binding interactions with biological targets, which could lead to the development of novel therapeutic agents.

Industry

In industrial applications, this compound is being studied for its role in the development of advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties due to the furan and thiophene rings make it suitable for applications in electronics and material science.

Antimicrobial Activity Study

A recent study focused on the antimicrobial effects of compounds similar to this compound demonstrated significant activity against various bacterial strains. The study highlighted the importance of the furan and thiophene rings in enhancing bioactivity.

Therapeutic Potential in Cancer Research

Research investigating the compound's interaction with cancer-related targets has shown promising results. In vitro assays indicated that derivatives of this compound could inhibit specific cancer cell lines, suggesting its potential as a lead compound in drug discovery efforts.

Q & A

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide, and what key reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Acylation: React 2-(thiophen-3-yl)acetic acid with a coupling agent (e.g., EDCI or DCC) to activate the carboxyl group.

Amide Bond Formation: Introduce the hydroxypropyl-furan moiety via nucleophilic substitution or reductive amination.

Cross-Coupling: Use Suzuki or Stille reactions to integrate thiophene/furan rings, requiring palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or DMF under inert atmospheres .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity.

Critical Parameters:

- Temperature control (60–80°C for coupling reactions).

- Solvent selection (polar aprotic solvents enhance reactivity).

- Catalyst loading (1–5 mol% Pd for cross-coupling).

Q. How can researchers characterize the molecular structure of this compound to confirm its identity and purity?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Identify protons on furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm), and confirm the acetamide carbonyl (δ 168–170 ppm in ¹³C) .

- IR: Detect C=O stretching (~1650 cm⁻¹) and O–H (hydroxypropyl, ~3400 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₅NO₃S: 281.08 Da).

- X-ray Crystallography: Resolve 3D structure using SHELXL for refinement, highlighting hydrogen bonding between hydroxypropyl and acetamide groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Substituent Variation:

- Replace thiophen-3-yl with thiophen-2-yl or benzothiophene to assess electronic effects.

- Modify the hydroxypropyl chain length (e.g., hydroxyethyl vs. hydroxybutyl) to probe steric effects.

- Assays:

- Binding Affinity: Use surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins (e.g., kinases).

- Cellular Activity: Conduct MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to evaluate cytotoxicity .

Example SAR Table:

| Substituent Modification | Biological Activity (IC₅₀, μM) | Key Observation |

|---|---|---|

| Thiophen-3-yl (Parent) | 12.3 ± 1.2 | Baseline activity |

| Thiophen-2-yl | 8.7 ± 0.9 | Enhanced target binding |

| Hydroxybutyl (vs. hydroxypropyl) | 15.6 ± 2.1 | Reduced solubility |

Analysis: Thiophen-2-yl improves activity due to better π-stacking with hydrophobic enzyme pockets .

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding modes?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to predict reactivity. The furan ring’s high HOMO (−5.2 eV) suggests nucleophilic susceptibility .

- Molecular Docking (AutoDock Vina): Simulate binding to protein targets (e.g., COX-2). Key interactions:

- Hydrogen bonding between hydroxypropyl and Arg120.

- π-π stacking of thiophene with Tyr355.

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., ATCC-certified MCF-7) and normalize to controls (e.g., doxorubicin).

- Meta-Analysis: Pool data from ≥3 independent studies, applying statistical models (e.g., random-effects) to account for variability .

- Mechanistic Follow-Up: Perform knock-down experiments (siRNA) to confirm target specificity if off-target effects are suspected.

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for Pd-catalyzed steps to improve reproducibility and reduce reaction times .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use.

- Process Optimization: Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, pH) affecting yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.